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Compound of Interest

Compound Name: Gea 857

Cat. No.: B1671417 Get Quote

Gea 857 is a small molecule, identified as a putative blocker of potassium conductance and a

low-affinity uncompetitive antagonist of the NMDA receptor. Despite its potential to modulate

key neurological pathways, research into this compound appears to be limited, with primary

investigations dating back to the early 1990s. This technical overview synthesizes the sparse

available data on Gea 857, detailing its known pharmacological effects and the experimental

context in which it was studied. Due to the limited body of research, a comprehensive history of

its discovery and a full profile of its activity remain elusive.

Chemical and Physical Properties
Based on available information, the fundamental properties of Gea 857 are summarized below.

Property Value

Molecular Formula C15H22ClNO2

CAS Number 120493-42-7

Description
A structural analogue of the 5-HT uptake

blocker, alaproclate.

Known Pharmacological Effects
The scientific literature, primarily from two key studies, attributes two main pharmacological

actions to Gea 857: the blockade of potassium channels and the antagonism of NMDA
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receptors.

Blockade of Ca2+-dependent K+ Channels
In a 1992 study, Gea 857 was investigated for its effects on responses induced by muscarinic

agonists in male rats. The study found that Gea 857 significantly enhanced tremor induced by

cholinergic stimulants like oxotremorine and physostigmine. This effect was dose-dependent

and could be blocked by atropine. The researchers proposed that this potentiation of

muscarinic responses was due to the blockade of certain membranal Ca2+-dependent K+

channels, which in turn would prolong muscarinic cholinergic actions.[1]

Uncompetitive Antagonism of NMDA Receptors
A subsequent study in 1997 explored the impact of Gea 857 on the NMDA receptor-mediated

increase of cyclic GMP (cGMP) in the rat cerebellum. The research demonstrated that Gea 857
could block the harmaline- and NMDA-induced elevation of cerebellar cGMP levels. This

finding suggested that Gea 857 acts as a low-affinity uncompetitive antagonist at the NMDA

receptor complex. The compound, however, did not produce behavioral effects typical of other

uncompetitive NMDA receptor antagonists, except for a slight increase in motor activity.[2]

Experimental Protocols
The following are summaries of the experimental methodologies described in the key studies

investigating Gea 857.

Muscarinic Agonist-Induced Tremor and Salivation in
Rats

Animal Model: Male rats were used in these experiments.

Substances Administered:

Muscarinic agonists (oxotremorine, arecoline)

Acetylcholinesterase inhibitors (physostigmine, THA)

Gea 857 (at doses ranging from 5-20 mg/kg)
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Atropine (1 mg/kg intraperitoneally)

Procedure: Submaximal doses of the cholinergic stimulants were administered to induce

tremor and salivation. Gea 857 was co-administered to observe its modulatory effects.

Tremor and salivation responses were then quantified.

Key Findings: Gea 857 produced a dose-dependent enhancement of tremor but did not

consistently affect salivation. The potentiation of tremor was blocked by atropine.[1]

NMDA Receptor-Mediated cGMP Increase in Rat
Cerebellum

Animal Model: In vivo experiments were conducted in rats.

Substances Administered:

N-methyl-D-aspartate (NMDA) or harmaline to stimulate NMDA receptors.

Gea 857

Alaproclate

Procedure: The levels of cGMP in the rat cerebellum were measured following the

administration of NMDA or harmaline, with and without the presence of Gea 857.

Key Findings: Gea 857 was found to antagonize the increase in cerebellar cGMP levels

induced by NMDA receptor stimulation.[2]

Putative Signaling Pathways
Based on the limited experimental evidence, two distinct signaling pathways can be proposed

for the action of Gea 857.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1671417?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

